2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide
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Overview
Description
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a dimethoxyphenyl group, and a methylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile. This intermediate is then subjected to a Michael addition reaction with 2-methylphenylamine to yield the final product, this compound. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide include other cyano-substituted amides and phenyl derivatives. Examples include:
- 2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide
- 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide
- 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyano and dimethoxyphenyl groups
Properties
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-6-4-5-7-17(13)21-19(22)15(12-20)10-14-11-16(23-2)8-9-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYLBDSHODNTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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